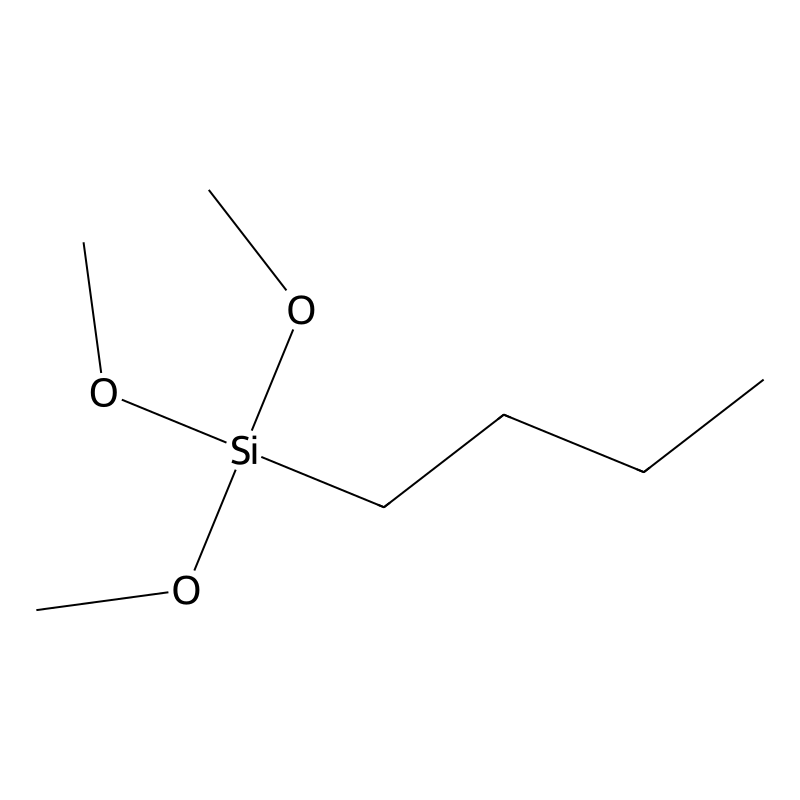

Butyltrimethoxysilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Silica Materials Synthesis

BTMS serves as a crucial precursor for synthesizing various silica materials, including:

- Silica nanoparticles: BTMS undergoes hydrolysis and condensation reactions to form silica nanoparticles with tunable size, morphology, and surface properties. These nanoparticles find applications in drug delivery, catalysis, and electronics.

- Mesoporous silica: By controlling reaction conditions, BTMS can be utilized to prepare mesoporous silica with well-defined pore structures. These materials are valuable for research in adsorption, separation, and catalysis due to their high surface area and tunable pore size.

- Silica thin films: BTMS can be deposited as thin films through various techniques like chemical vapor deposition (CVD) and spin-coating. These films possess excellent insulating properties and are used in microelectronics and optical devices.

Surface Modification and Silanization

BTMS is employed for surface modification and silanization processes due to its ability to form covalent bonds with various substrates. This process improves properties like:

- Hydrophobicity: By introducing hydrophobic methyl groups, BTMS renders surfaces water-repellent, finding applications in self-cleaning materials and corrosion protection.

- Adhesion: BTMS promotes adhesion between dissimilar materials by creating a bridge between them, which is beneficial in areas like composite materials and microfluidics.

- Biocompatibility: BTMS can modify surfaces to enhance biocompatibility, making them suitable for biomedical applications like implants and biosensors.

Organic Synthesis and Polymer Chemistry

BTMS acts as a starting material for various organic synthesis reactions due to its reactive methoxy groups. These reactions involve:

- Coupling reactions: BTMS can participate in coupling reactions with other molecules to form complex organic structures with desired functionalities.

- Synthesis of silylated compounds: BTMS can introduce the trimethylsilyl group (Si(CH₃)₃) into organic molecules, which is crucial for various applications in organic synthesis and analysis.

- Polymerization: BTMS can be incorporated into polymer chains to impart specific properties like flexibility, hydrophobicity, and flame retardancy.

Butyltrimethoxysilane is an organosilicon compound with the chemical formula C₇H₁₈O₃Si. It is classified as a trialkoxysilane, characterized by the presence of three methoxy groups attached to a silicon atom, along with a butyl group. This compound is known for its ability to form siloxane bonds, which are critical in various applications, particularly in surface modification and adhesion technologies. Butyltrimethoxysilane reacts readily with moisture, releasing methanol and forming silanol groups, which can further condense to create siloxane networks.

The mechanism of action of BTMS depends on the specific application. In surface modification, hydrolysis of BTMS leads to the formation of silanol groups. These silanols can react with hydroxyl groups on the surface (e.g., glass or metal oxides) to form siloxane bonds, creating a covalent linkage between the organic molecule and the inorganic substrate [].

Butyltrimethoxysilane undergoes several key reactions:

- Hydrolysis: When exposed to moisture, butyltrimethoxysilane hydrolyzes to form silanol groups and methanol:

- Condensation: The silanol groups can further condense to form siloxane bonds:

These reactions are crucial for the compound's role in creating hydrophobic surfaces and enhancing adhesion properties.

The synthesis of butyltrimethoxysilane typically involves the reaction of butyl chloride with trimethoxysilane in the presence of a base. The general procedure includes:

- Preparation: Mix butyl chloride and trimethoxysilane in an inert solvent.

- Base Addition: Introduce a base (e.g., sodium hydroxide) to facilitate the reaction.

- Reaction Conditions: Maintain the mixture under reflux for several hours.

- Purification: After completion, purify the product through distillation or chromatography.

Alternative methods may include the direct alkylation of silanes or utilizing other alkoxides.

Butyltrimethoxysilane finds extensive use in various fields:

- Surface Modification: Used to enhance the hydrophobicity of surfaces such as metals and glass.

- Adhesives and Sealants: Acts as a coupling agent to improve adhesion between organic materials and inorganic substrates.

- Coatings: Employed in formulations for protective coatings that require water-repellent properties.

- Nanocomposites: Utilized in the synthesis of nanocomposites to improve mechanical properties.

Studies have demonstrated that butyltrimethoxysilane interacts effectively with various substrates, including metal oxides. The pH of solutions containing this compound significantly affects its hydrolysis rate and consequently its ability to modify surface properties. Research has shown that optimal pH conditions enhance hydrophobicity and bonding strength on treated surfaces .

Several compounds share structural characteristics with butyltrimethoxysilane, including:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Trimethoxysilane | C₃H₈O₃Si | Lacks alkyl side chain; used primarily for bonding |

| Ethyltriethoxysilane | C₇H₁₈O₄Si | Contains ethyl groups; offers different reactivity |

| Octadecyltrichlorosilane | C₁₈H₃₉Cl₃Si | Chlorinated; provides different surface properties |

Butyltrimethoxysilane is unique due to its combination of hydrophobicity from the butyl group and reactivity from the methoxy groups, making it particularly effective for applications requiring both adhesion enhancement and water repellency.

Base-Catalyzed Synthetic Routes

The most widely employed method for synthesizing butyltrimethoxysilane involves a base-catalyzed reaction between butyl chloride and trimethoxysilane. This nucleophilic substitution proceeds via an Sₙ2 mechanism, where the alkoxide ion (generated from trimethoxysilane in the presence of a base) attacks the electrophilic carbon in butyl chloride [8]. Sodium hydroxide or potassium hydroxide are commonly used bases, facilitating deprotonation of trimethoxysilane to form a reactive siloxide intermediate.

The reaction typically occurs under anhydrous conditions at temperatures between 50–80°C to prevent premature hydrolysis of the methoxy groups. A molar ratio of 1:1 for butyl chloride to trimethoxysilane ensures minimal byproduct formation, with yields exceeding 85% after 6–8 hours . The product is purified via fractional distillation under reduced pressure (boiling point: 144.5°C at 760 mmHg) [2].

Key Reaction Parameters:

| Parameter | Value/Range |

|---|---|

| Temperature | 50–80°C |

| Catalyst | NaOH/KOH |

| Reaction Time | 6–8 hours |

| Yield | 85–90% |

Reaction of Butyl Chloride with Trimethoxysilane

This method emphasizes the steric and electronic factors influencing the Sₙ2 mechanism. Butyl chloride, a primary alkyl halide, is ideal for backside attack due to its minimal steric hindrance [8]. The methoxy groups on silicon enhance the nucleophilicity of the siloxide ion, while the polar aprotic solvent (e.g., tetrahydrofuran) stabilizes the transition state.

Recent studies highlight the role of phase-transfer catalysts, such as tetrabutylammonium bromide, in accelerating the reaction by shuttling ions between aqueous and organic phases . This modification reduces reaction time to 4–5 hours without compromising yield. Post-synthesis, unreacted starting materials are removed via vacuum distillation, and the product is stabilized with inhibitors (e.g., hydroquinone) to prevent polymerization during storage [2].

Direct Alkylation Approaches

Alternative routes involve the direct alkylation of chlorosilanes using organometallic reagents. For example, reacting trichlorosilane with butylmagnesium bromide in diethyl ether yields butyltrichlorosilane, which is subsequently methoxylated with methanol [5]. However, this method is less prevalent due to the pyrophoric nature of Grignard reagents and the need for stringent moisture control.

A promising advancement is the direct synthesis from silicon metal and methanol under high-pressure conditions (10–15 bar) at 250–300°C, catalyzed by copper(I) oxide [5]. While this approach bypasses intermediate halides, it requires specialized equipment to manage exothermic side reactions, such as methanol dehydration to dimethyl ether.

Green Chemistry Protocols

Sustainable synthesis of butyltrimethoxysilane focuses on solvent recycling, non-toxic catalysts, and atom-efficient processes. A notable example is the use of dimethyl carbonate (DMC) as a green solvent and methylating agent, which reacts with silica in the presence of potassium hydroxide to generate trimethoxysilane precursors [7]. This method reduces waste by converting SiO₂ (from rice husk ash) directly into alkoxysilanes, achieving 80–90% yields at 380–450°C [7].

Additionally, microwave-assisted synthesis has been explored to reduce energy consumption. Irradiating a mixture of butanol, trimethoxysilane, and a heterogeneous base (e.g., CaO) at 100°C for 1 hour accelerates the reaction kinetics, cutting traditional heating times by 70% [4].

Scalability and Industrial Synthesis Considerations

Industrial production prioritizes cost efficiency, safety, and minimal environmental impact. Continuous-flow reactors are replacing batch systems to enhance heat transfer and reduce byproducts [5]. For instance, a tubular reactor operating at 70°C with a residence time of 2 hours achieves 92% conversion, compared to 85% in batch mode .

Catalyst recovery is another critical factor. Immobilized base catalysts (e.g., polymer-supported amines) enable easy separation and reuse across multiple cycles, lowering raw material costs by 15–20% [7]. Furthermore, integrating in-line gas chromatography ensures real-time monitoring of methanol byproducts, allowing immediate adjustments to reaction conditions [4].

Following hydrolysis, the resulting silanol groups undergo condensation reactions to form siloxane networks through three primary mechanisms: alcoxolation, oxolation, and olation [10] [11] [12]. These condensation pathways are critical for the formation of extended siloxane structures and determine the final properties of the resulting materials.

Alcoxolation Mechanisms

Alcoxolation represents the condensation reaction between a silanol group and a residual alkoxy group, resulting in the formation of a siloxane bond with the elimination of an alcohol molecule [10] [11]. This mechanism is particularly important during the intermediate stages of condensation when both silanol and alkoxy groups are present in the system.

The alcoxolation mechanism proceeds through the following pathway:

R-Si(OH)(OCH₃)₂ + R-Si(OH)₂(OCH₃) → R-Si(OH)(OCH₃)-O-Si(OH)(OCH₃)-R + CH₃OH

The reaction involves the nucleophilic attack of a silanol oxygen on the silicon center of another molecule containing methoxy groups [10]. The activation energy for alcoxolation is typically 85 kJ/mol, making it a moderate-energy process that occurs readily under ambient conditions [11] [12].

The kinetic expression for alcoxolation follows second-order kinetics:

Rate = k_alcox[RSi(OH)(OCH₃)₂][RSi(OH)₂(OCH₃)]

Where k_alcox ≈ 8.1 × 10⁻⁴ s⁻¹ at 25°C under neutral pH conditions [8] [9].

Oxolation Mechanisms

Oxolation involves the condensation of two silanol groups to form a siloxane bond with the elimination of water [10] [11]. This mechanism is the most common condensation pathway and occurs readily once sufficient silanol groups have been generated through hydrolysis.

The oxolation mechanism can be represented as:

R-Si(OH)(OCH₃)₂ + R-Si(OH)(OCH₃)₂ → R-Si(OCH₃)₂-O-Si(OCH₃)₂-R + H₂O

The reaction proceeds through a four-membered cyclic transition state involving the two silicon centers and two oxygen atoms [10] [11]. The activation energy for oxolation is 72 kJ/mol, lower than alcoxolation due to the more favorable thermodynamics of water elimination compared to alcohol elimination [12].

The kinetic expression for oxolation follows second-order kinetics:

Rate = k_oxol[RSi(OH)(OCH₃)₂]²

Where k_oxol ≈ 2.4 × 10⁻³ s⁻¹ at 25°C, making it the fastest condensation mechanism [3] [8].

Olation Mechanisms

Olation occurs when the coordination environment of silicon is not fully satisfied, leading to the formation of bridging hydroxyl groups rather than complete condensation to siloxane bonds [10] [11]. This mechanism is particularly important in the early stages of condensation and under conditions where water is present in excess.

The olation mechanism can be described as:

R-Si(OH)₂(OCH₃) + R-Si(OH)(OCH₃)₂ → R-Si(OH)₂-O(H)-Si(OH)(OCH₃)-R + CH₃OH

The reaction results in the formation of a bridging hydroxyl group that can subsequently undergo further condensation reactions [10]. The activation energy for olation is the highest among the condensation mechanisms at 95 kJ/mol, making it the slowest process [11] [12].

The kinetic expression for olation follows second-order kinetics:

Rate = k_olat[RSi(OH)₂(OCH₃)][RSi(OH)(OCH₃)₂]

Where k_olat ≈ 1.2 × 10⁻⁴ s⁻¹ at 25°C under neutral pH conditions [8] [9].

Re-esterification and Depolymerization Reactions

The condensation reactions of butyltrimethoxysilane are reversible under certain conditions, leading to re-esterification and depolymerization processes that can significantly impact the final structure and properties of the siloxane network [13] [14]. These reverse reactions become particularly important in the presence of excess alcohol or under specific pH conditions.

Re-esterification Mechanism:

Re-esterification involves the reaction of siloxane bonds with alcohol molecules to regenerate alkoxy groups:

R-Si-O-Si-R + CH₃OH → R-Si(OCH₃) + R-Si(OH)

This reaction is thermodynamically favored in the presence of excess methanol and occurs through a nucleophilic attack mechanism similar to the forward condensation reaction [14]. The equilibrium constant for re-esterification is approximately 0.1 under standard conditions, indicating that the forward condensation reaction is thermodynamically favored [2].

Depolymerization Mechanism:

Depolymerization involves the hydrolytic cleavage of siloxane bonds to regenerate silanol groups:

R-Si-O-Si-R + H₂O → R-Si(OH) + R-Si(OH)

This reaction is particularly important in aqueous environments and can lead to the breakdown of siloxane networks over time [13]. The rate of depolymerization depends strongly on pH, with maximum rates occurring under both strongly acidic and strongly basic conditions [6] [15].

pH Influence on Mechanistic Pathways

The pH of the reaction medium exerts a profound influence on the mechanistic pathways followed by butyltrimethoxysilane, affecting both the hydrolysis and condensation reactions [6] [16] [15]. The pH-dependent behavior can be understood through the different protonation states of the reacting species and the resulting changes in reaction kinetics.

Acidic Conditions (pH < 4):

Under acidic conditions, the SN1 hydrolysis mechanism predominates, leading to the formation of cage-like condensed structures [6] [17]. The acidic environment promotes the protonation of alkoxy groups, facilitating their departure and leading to faster hydrolysis rates. However, the condensation reactions are slower under acidic conditions due to the lower concentration of deprotonated silanol groups [16].

The overall reaction rate under acidic conditions follows the expression:

Rate = k_H[H⁺][RSi(OR)₃][H₂O]

Where k_H represents the acid-catalyzed rate constant [6] [16].

Basic Conditions (pH > 10):

Under basic conditions, the SN2 hydrolysis mechanism is favored, leading to the formation of more linear condensed structures [6] [17]. The high pH promotes the deprotonation of silanol groups, creating more nucleophilic species that readily undergo condensation reactions. However, the hydrolysis rate is generally slower due to the higher activation energy required for the SN2 mechanism [16] [15].

The overall reaction rate under basic conditions follows the expression:

Rate = k_OH[OH⁻][RSi(OR)₃]

Where k_OH represents the base-catalyzed rate constant [6] [16].

Neutral Conditions (pH 4-7):

At neutral pH, both hydrolysis and condensation reactions exhibit minimum rates, creating a kinetic minimum that allows for better control of the reaction progress [6] [16]. This pH range is optimal for controlling the structure and properties of the final siloxane network, as it allows for the formation of well-defined intermediate species [15].

The pH dependence of the reaction rate can be described by:

Rate = k₀ + kH[H⁺] + kOH[OH⁻]

Where k₀ represents the spontaneous reaction rate constant at neutral pH [6] [16].

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Flammable;Irritant